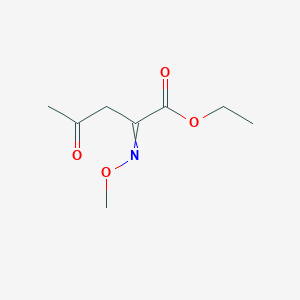

Ethyl 2-(methoxyimino)-4-oxopentanoate

Descripción

Ethyl 2-(methoxyimino)-4-oxopentanoate (CAS 10409-25-3) is a β-keto ester derivative characterized by a methoxyimino (-N-OCH₃) substituent at the C2 position and a ketone group at C4. Its structure combines the reactivity of a keto group with the steric and electronic effects of the methoxyimino moiety, making it a versatile intermediate in organic synthesis. This compound is synthesized via condensation reactions, often involving hydrazine derivatives or imine formation under acidic conditions, as observed in related esters . Its applications span pharmaceuticals, agrochemicals, and materials science, where its functional groups enable selective transformations, such as cyclizations or derivatizations for heterocyclic systems .

Propiedades

Número CAS |

82874-96-2 |

|---|---|

Fórmula molecular |

C8H13NO4 |

Peso molecular |

187.19 g/mol |

Nombre IUPAC |

ethyl 2-methoxyimino-4-oxopentanoate |

InChI |

InChI=1S/C8H13NO4/c1-4-13-8(11)7(9-12-3)5-6(2)10/h4-5H2,1-3H3 |

Clave InChI |

HDMJBDNQNKWAHU-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C(=NOC)CC(=O)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Ethyl 2-Acetyl-4-oxopentanoate (CAS 1113-77-5)

- Structure: Replaces the methoxyimino group with an acetyl (-COCH₃) group at C2.

- Reactivity: The acetyl group enhances enolate stability, favoring aldol condensations, while the methoxyimino group in the target compound enables nucleophilic additions at the imino nitrogen .

- Applications : Used in β-keto ester chemistry for synthesizing polyketides, contrasting with the target compound’s utility in hydrazone-based heterocycles .

(Z)-Methyl 2-(Hydroxyimino)-3-oxopentanoate (CAS 82874-96-2)

- Structure: Features a hydroxyimino (-N-OH) group at C2 and a methyl ester, with the ketone at C3 instead of C4.

- Reactivity: The Z-configuration and hydroxyimino group facilitate tautomerization, whereas the methoxyimino group in the target compound resists tautomerism, stabilizing specific conformers .

- Applications : Preferential use in metal chelation and coordination chemistry, unlike the ethyl ester’s role in asymmetric catalysis .

Positional Isomerism and Chain Length

Ethyl 4-Methoxy-3-oxopentanoate (CAS 1186526-25-9)

- Structure : Positions the methoxy group at C4 and the ketone at C3.

- Impact: Altered electronic distribution reduces keto-enol tautomerism compared to the target compound, affecting solubility and reaction kinetics .

Methyl 2-(Hydroxyimino)hexanoate (CAS 289882-13-9)

- Structure: Extends the carbon chain (hexanoate vs. pentanoate) with a hydroxyimino group at C2.

- Impact: The longer chain increases lipophilicity, making it more suitable for lipid-soluble drug formulations, whereas the pentanoate backbone of the target compound enhances crystallinity .

Physical and Spectroscopic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.